molecular formula C15H22O2 B8080331 2-(3-(2-Methylcyclohexyloxy)phenyl)ethanol CAS No. 2089648-78-0

2-(3-(2-Methylcyclohexyloxy)phenyl)ethanol

Cat. No.: B8080331
CAS No.: 2089648-78-0
M. Wt: 234.33 g/mol
InChI Key: NXTDFHNLMVJLKP-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features 2-(3-(2-Methylcyclohexyloxy)phenyl)ethanol (CAS: 70289-12-2) is a phenolic ethanol derivative characterized by a phenyl ring substituted with a 2-methylcyclohexyloxy group at the meta-position and an ethanol side chain at the ortho-position (relative to the ether linkage) . The 2-methylcyclohexyl group introduces steric bulk and lipophilicity, which may influence its solubility, stability, and biological interactions.

Properties

IUPAC Name

2-[3-(2-methylcyclohexyl)oxyphenyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-12-5-2-3-8-15(12)17-14-7-4-6-13(11-14)9-10-16/h4,6-7,11-12,15-16H,2-3,5,8-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXTDFHNLMVJLKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1OC2=CC=CC(=C2)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201256692
Record name Benzeneethanol, 3-[(2-methylcyclohexyl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201256692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2089648-78-0
Record name Benzeneethanol, 3-[(2-methylcyclohexyl)oxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2089648-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneethanol, 3-[(2-methylcyclohexyl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201256692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(2-Methylcyclohexyloxy)phenyl)ethanol can be achieved through several synthetic routes. One common method involves the reaction of 2-methylcyclohexanol with 3-bromophenylethanol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-(2-Methylcyclohexyloxy)phenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of 2-(3-(2-Methylcyclohexyloxy)phenyl)acetone.

    Reduction: Formation of 2-(3-(2-Methylcyclohexyloxy)phenyl)ethane.

    Substitution: Formation of various substituted phenyl derivatives depending on the reagent used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Properties
Research indicates that phenylethanol derivatives exhibit significant antimicrobial activities. A study highlighted the bacteriostatic effects of 2-phenylethanol derivatives, linking their efficacy to their interaction with bacterial membranes. The incorporation of 2-(3-(2-Methylcyclohexyloxy)phenyl)ethanol into formulations could enhance antimicrobial effectiveness due to its structural similarity to known active compounds .

Pharmaceutical Formulations
The compound's solubility and stability make it a candidate for pharmaceutical formulations. Its ability to act as a co-solvent or stabilizer can improve the bioavailability of poorly soluble drugs. Additionally, its hydroxyl group may facilitate interactions with biological macromolecules, enhancing drug delivery systems .

Agricultural Applications

Pesticidal Activity
The structural characteristics of this compound suggest potential use as a pesticide or herbicide. Studies on similar phenylethanol derivatives have shown promising results in pest control, indicating that this compound might possess similar properties. Its application could lead to the development of environmentally friendly agricultural products that minimize chemical residues .

Material Science Applications

Polymer Chemistry
In material science, the compound can serve as a monomer or additive in polymer synthesis. Its unique structure may impart desirable mechanical and thermal properties to polymers, making it suitable for applications in coatings, adhesives, and composites. Preliminary studies suggest that incorporating such phenolic compounds can enhance the durability and resistance of materials .

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial Activity Demonstrated significant bacteriostatic effects linked to membrane interactions.
Pharmaceutical Formulations Evaluated as a co-solvent; improved solubility and bioavailability of drugs.
Agricultural Pesticides Indicated potential as an eco-friendly pesticide with effective pest control properties.
Polymer Chemistry Suggested enhancements in mechanical properties when used as an additive in polymers.

Mechanism of Action

The mechanism of action of 2-(3-(2-Methylcyclohexyloxy)phenyl)ethanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the phenyl ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Below is a comparative analysis of compounds with analogous phenyl-ethanol backbones but varying substituents:

Table 1: Structural and Functional Comparison
Compound Name Key Substituent(s) Molecular Features Biological Activity/Applications Reference
2-(3-(2-Methylcyclohexyloxy)phenyl)ethanol 2-Methylcyclohexyloxy (meta) Lipophilic, steric hindrance Not reported in evidence
2-[4-(2-Aminoethoxy)phenyl]ethanol 2-Aminoethoxy (para) Polar amino group, enhanced solubility Antitumor activity (IC₅₀: 15–25 μM)
2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol 2,6-Dichlorophenylamino (ortho) Halogenated, planar aromatic system Stabilized by N–H⋯O/Cl hydrogen bonds
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol Tetramethylbutylphenoxy (para) Bulky alkyl chain, high molecular weight Industrial surfactant or solvent candidate
p-Hydroxyphenethyl trans-ferulate Hydroxy and feruloyl groups Hydrogen-bonding capacity Anti-inflammatory (IC₅₀: ~17 μM)

Key Findings from Comparative Analysis

Substituent Impact on Physicochemical Properties
  • Lipophilicity: The 2-methylcyclohexyloxy group in the target compound enhances lipophilicity compared to polar substituents like the aminoethoxy group in 2-[4-(2-aminoethoxy)phenyl]ethanol . This property may favor membrane permeability but reduce aqueous solubility.
  • Hydrogen Bonding: Compounds with hydroxy or amino groups (e.g., 2-[4-(2-aminoethoxy)phenyl]ethanol) exhibit stronger hydrogen-bonding interactions, which correlate with antitumor and anti-inflammatory activities .

Biological Activity

The compound 2-(3-(2-Methylcyclohexyloxy)phenyl)ethanol, a derivative of 2-phenylethanol, has garnered attention for its potential biological activities, particularly in antimicrobial and antifungal applications. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a phenolic structure with a methylcyclohexyl group that enhances its hydrophobic properties. This structural feature is significant for its interactions with biological membranes, which play a crucial role in its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Disruption : Similar to other phenolic compounds, it is believed to insert into lipid bilayers, disrupting membrane integrity and fluidity. This disruption can lead to altered permeability and potential cell death in microorganisms .
  • Inhibition of Nucleic Acid Synthesis : The compound may affect DNA and RNA synthesis in bacterial cells, contributing to its bacteriostatic effects .
  • Antimicrobial Activity : Studies have shown that derivatives of phenylethanol exhibit significant antimicrobial properties against various pathogens, including bacteria and fungi. The effectiveness often correlates with the compound's hydrophobicity and ability to partition into membranes .

Antimicrobial Efficacy

Recent studies have evaluated the antimicrobial activity of this compound through various assays:

  • Minimum Inhibitory Concentration (MIC) : The MIC values for this compound against several bacterial strains indicate potent activity. For example, derivatives related to 2-phenylethanol have shown MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
  • Minimum Bactericidal Concentration (MBC) : The MBC values further confirm the bactericidal properties of these compounds, with some derivatives demonstrating effective killing at low concentrations.

Table 1: Antimicrobial Activity Summary

PathogenMIC (μg/mL)MBC (μg/mL)
Staphylococcus aureus0.22<0.5
Escherichia coli0.125<0.25
Pseudomonas aeruginosa>1000>1000

Case Studies

  • Bacteriostatic Activity : A study highlighted that various derivatives of phenylethanol significantly affected bacterial membrane structures, leading to bacteriostatic effects. The incorporation of these compounds into model membranes demonstrated a positive correlation between their hydrophobicity and bacteriostatic activity .
  • Fungal Inhibition : Research indicated that certain phenolic compounds could inhibit fungal growth by disrupting cell membrane integrity and affecting metabolic processes within the cells .
  • Synergistic Effects : In combination studies with established antibiotics like Ciprofloxacin, certain derivatives exhibited synergistic effects, enhancing antimicrobial efficacy while reducing the required dosages of conventional treatments .

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